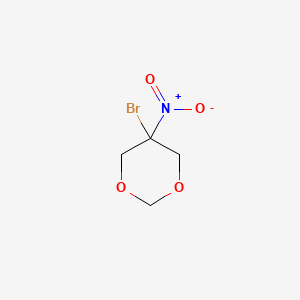

5-Bromo-5-nitro-1,3-dioxane

Übersicht

Beschreibung

5-Bromo-5-nitro-1,3-Dioxane: is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various cosmetic and personal care products due to its effectiveness against a broad spectrum of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . The compound has the molecular formula C4H6BrNO4 and a molecular weight of 212.00 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-5-nitro-1,3-Dioxane typically involves the bromination and nitration of 1,3-dioxane. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and nitration processes are carefully monitored. The compound is then purified through crystallization or distillation to achieve the required purity levels for commercial use .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-Brom-5-nitro-1,3-Dioxan kann Oxidationsreaktionen eingehen, die sich insbesondere auf die Nitrogruppe auswirken.

Reduktion: Die Nitrogruppe kann auch unter bestimmten Bedingungen reduziert werden, um Amin-Derivate zu bilden.

Substitution: Das Bromatom in der Verbindung kann in Substitutionsreaktionen durch andere Nukleophile substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Nitroso- oder Nitro-Derivaten.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung verschiedener substituierter Dioxan-Derivate

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

5-Bromo-5-nitro-1,3-dioxane exhibits potent antimicrobial activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. Its effectiveness is notable at low concentrations, making it suitable for various formulations.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a preservative in formulations that require extended shelf life and microbial stability.

Preservative in Antisera

It is utilized in immunology for preserving antibodies and antisera at concentrations ranging from 0.1% to 0.5%. This application helps avoid the use of sodium azide, which has associated toxicity concerns .

Cosmetic Preservative

The compound has been employed in cosmetics since the mid-1970s as a preservative for products such as shampoos and bath foams. The maximum recommended concentration in these applications is typically around 0.1% .

Industrial Applications

This compound finds extensive use in industrial cleaning products due to its antimicrobial properties.

Cleaning Agents

It is incorporated into chemical cleaning liquids that are particularly effective in environments with low water content, such as those found in the beverage industry. Concentrations of 0.5 to 5 grams per liter are common in these formulations .

Stability Across pH Levels

The compound's stability across neutral, acidic, and alkaline environments allows it to be effectively used in various cleaning applications without compromising efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use | Concentration Range | Notes |

|---|---|---|---|

| Pharmaceuticals | Preservative for antisera | 0.1% - 0.5% | Avoids sodium azide |

| Cosmetics | Preservative for shampoos | Up to 0.1% | Commonly used since the 1970s |

| Industrial Cleaning | Antimicrobial agent | 0.5g - 5g per liter | Effective in low water content |

| General Antimicrobial | Bactericide & fungicide | Varies | Active against broad spectrum microbes |

Case Study 1: Efficacy in Beverage Industry

A study demonstrated that incorporating this compound into cleaning solutions significantly reduced microbial load on equipment surfaces compared to standard cleaning agents without this compound.

Case Study 2: Cosmetic Formulations

Research indicated that formulations containing this compound maintained microbial stability over extended periods without compromising product integrity or safety.

Wirkmechanismus

The primary mechanism of action of 5-Bromo-5-nitro-1,3-Dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which is crucial for microbial growth and survival. The compound’s ability to disrupt enzyme function makes it an effective antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bronopol (2-Brom-2-nitropropan-1,3-diol): Ähnliche antimikrobielle Eigenschaften und Wirkmechanismus.

Chlorhexidin: Ein weiteres antimikrobielles Mittel, das in verschiedenen Anwendungen verwendet wird.

Triclosan: Wird häufig in Körperpflegeprodukten wegen seiner antibakteriellen Eigenschaften verwendet

Einzigartigkeit: 5-Brom-5-nitro-1,3-Dioxan ist aufgrund seiner spezifischen Struktur einzigartig, die es ermöglicht, in niedrigen Konzentrationen wirksam zu sein. Seine beiden funktionellen Gruppen (Brom und Nitro) tragen zu seiner antimikrobiellen Breitbandaktivität bei und machen es zu einem vielseitigen Konservierungsmittel in verschiedenen Formulierungen .

Biologische Aktivität

5-Bromo-5-nitro-1,3-dioxane, commonly known as bronidox, is a chemical compound recognized for its significant antimicrobial properties. This article explores its biological activity, mode of action, safety assessments, and relevant case studies.

This compound is a synthetic compound often utilized in cosmetic formulations as a preservative and stabilizer for biological molecules. Its efficacy against a broad spectrum of microorganisms—including gram-positive and gram-negative bacteria, yeast, and fungi—makes it a valuable ingredient in personal care products and pharmaceuticals .

Mode of Action

The primary mechanism through which this compound exerts its antimicrobial effects is through the oxidation of thiol groups in essential proteins. This oxidation leads to the formation of disulfides, inhibiting enzyme activity crucial for microbial growth. Studies have demonstrated that this compound can disrupt microbial metabolism by affecting intracellular processes such as oxygen consumption and the incorporation of nucleotides like -uridine .

Antimicrobial Efficacy

Research has shown that this compound is effective against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations. For example:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These findings suggest that bronidox is particularly potent against both bacterial and fungal strains .

Toxicological Studies

Safety assessments have been conducted to evaluate the potential toxicity of this compound. In one study involving Wistar rats, doses up to 50 mg/kg/day showed no significant adverse effects on body weight or hematologic values. However, at higher doses (200 mg/kg/day), severe toxicity was observed, leading to mortality within days .

The compound was also tested for dermal irritation and mutagenicity. Results indicated no significant irritation at concentrations below 0.5%, and it was not found to be mutagenic in standard assays using Salmonella typhimurium .

Case Studies

Case Study 1: Cosmetic Formulations

A study examined the incorporation of bronidox in leave-on cosmetic products. It was found to effectively inhibit the growth of bacteria that cause odor without causing irritation at concentrations below 0.5%. This makes it suitable for use in deodorants and moisturizers .

Case Study 2: Pharmaceutical Applications

In pharmaceutical applications, bronidox has been used as a preservative in injectable formulations. Its ability to maintain sterility while preventing microbial contamination has been highlighted in various clinical trials .

Eigenschaften

IUPAC Name |

5-bromo-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRCOKDZVQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044560 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30007-47-7 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-5-nitro-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.